molecular formula C21H31NO6 B2901474 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396684-98-2

7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2901474
CAS No.: 1396684-98-2
M. Wt: 393.48
InChI Key: ZZHSYCWRKBWPKL-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spiro structure, which includes both oxygen and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the phenyl ring with ethoxy groups. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The spiro structure allows for unique binding interactions, which can result in specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-trimethoxyphenyl)methanone
  • (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,4,5-triethoxyphenyl)ethanone

Uniqueness

The unique spiro structure of 7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[35]nonane, combined with the specific functional groups, distinguishes it from similar compounds

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6/c1-6-24-16-9-15(10-17(25-7-2)18(16)26-8-3)19(23)22-11-21(12-22)13-27-20(4,5)28-14-21/h9-10H,6-8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHSYCWRKBWPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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